REACTION_SMILES
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[CH3:15][O:16][c:17]1[cH:18][cH:19][c:20]([P:21]2(=[S:24])[S:22][P:23]([c:25]3[cH:26][cH:27][c:28]([O:29][CH3:30])[cH:31][cH:32]3)(=[S:33])[S:34]2)[cH:35][cH:36]1.[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][C:9]([CH3:10])([C:11](=[O:12])[NH2:13])[CH3:14].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1>>[CH3:1][C:2]([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][C:9]([CH3:10])([C:11]([NH2:13])=[S:24])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(C)(C)C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC(C)(C)C(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |